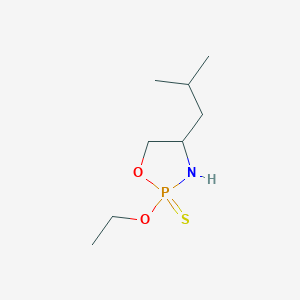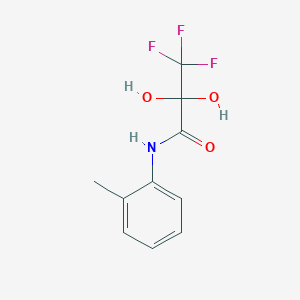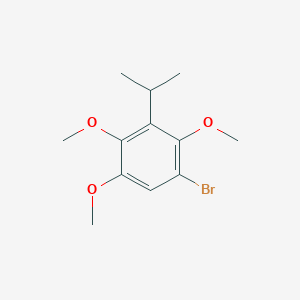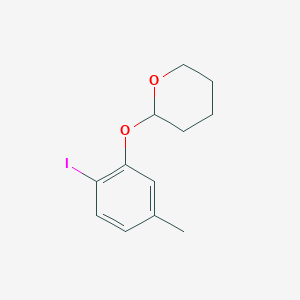
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is a chemical compound that belongs to the class of telluronium salts These compounds are characterized by the presence of a tellurium atom bonded to organic groups and a halide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide typically involves the reaction of tellurium compounds with organic halides. One common method is the reaction of tellurium tetrachloride with 2-methylpropyl and 2-propenyl halides in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired telluronium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states or to elemental tellurium.
Substitution: The bromide ion can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce elemental tellurium. Substitution reactions result in the formation of new telluronium salts with different anions.
Aplicaciones Científicas De Investigación
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of telluronium, bis(2-methylpropyl)-2-propenyl-, bromide involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Telluronium, bis(2-methylpropyl)-2-propenyl-, chloride
- Telluronium, bis(2-methylpropyl)-2-propenyl-, iodide
- Telluronium, bis(2-methylpropyl)-2-propenyl-, fluoride
Uniqueness
Telluronium, bis(2-methylpropyl)-2-propenyl-, bromide is unique due to its specific combination of organic groups and the bromide ion. This combination imparts distinct chemical properties, such as reactivity and stability, which may differ from other telluronium salts with different halide ions. The bromide ion also influences the solubility and reactivity of the compound in various solvents and reaction conditions.
Propiedades
Número CAS |
132356-17-3 |
|---|---|
Fórmula molecular |
C11H23BrTe |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
bis(2-methylpropyl)-prop-2-enyltellanium;bromide |
InChI |
InChI=1S/C11H23Te.BrH/c1-6-7-12(8-10(2)3)9-11(4)5;/h6,10-11H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
Clave InChI |
VVCMIDRQJCMYAW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[Te+](CC=C)CC(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)

![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)






![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
